- Process for producing of synthetic alliaceous ethereal oil, Hung. Pat. Appl., From Hung. Pat. Appl., 9802619, 28 Jun 2000, 9802619, 28 Jun 2000

Cas no 10152-76-8 (Allyl methyl sulfide)

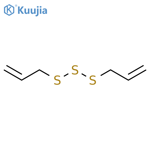

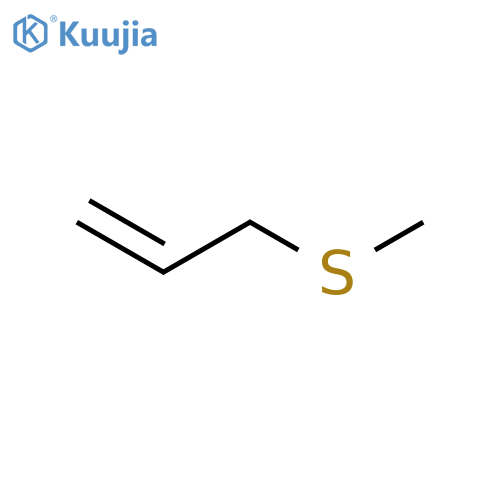

Allyl methyl sulfide structure

商品名:Allyl methyl sulfide

Allyl methyl sulfide 化学的及び物理的性質

名前と識別子

-

- Allyl methyl sulfide

- ALLY METHYL SULFIDE FEMA NO.--------

- ALLYL METHYL SULFIDE(AS) PrintBack

- Allyl methyl sulfideneat

- 3-methylsulfanylprop-1-ene

- 3-Methylthio-1-propene

- Sulfide,allyl methyl (7CI,8CI)

- 1-(Methylthio)-2-propene

- 2-Propenyl methyl sulfide

- 3-(Methylthio)propene

- Allylmethyl thioether

- Methyl 2-propenyl sulfide

- Methyl allyl sulfide

- Ally methyl sulfide

- Methylallyl sulphide

- 3-METHYLTHIO-PROPENE

- allyl(Methyl)sulfane

- ALLYL METHYL SULPHIDE

- 3-(methylthio)-1-propen

- CH3SCH2CH=CH2

- Allyl methyl thioether

-

- MDL: MFCD00008657

- インチ: 1S/C4H8S/c1-3-4-5-2/h3H,1,4H2,2H3

- InChIKey: NVLPQIPTCCLBEU-UHFFFAOYSA-N

- ほほえんだ: C=CCSC

計算された属性

- せいみつぶんしりょう: 88.03470

- どういたいしつりょう: 88.035

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 5

- 回転可能化学結合数: 2

- 複雑さ: 24.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.3A^2

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 0.803 g/mL at 25 °C(lit.)

- ふってん: 92°C

- フラッシュポイント: 華氏温度:64.4°f< br / >摂氏度:18°C< br / >

- 屈折率: n20/D 1.4714(lit.)

- PSA: 25.30000

- LogP: 1.53540

- ようかいせい: 水に溶けない。

Allyl methyl sulfide セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H225

- 警告文: P210

- 危険物輸送番号:UN 1993 3/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 11

- セキュリティの説明: S16-S29-S33-S15

- RTECS番号:UD1015000

-

危険物標識:

- 包装グループ:II

- リスク用語:R11

- ちょぞうじょうけん:2-8°C

- セキュリティ用語:3

- 危険レベル:3

- 危険レベル:3

- TSCA:Yes

- 包装等級:II

- 包装カテゴリ:II

Allyl methyl sulfide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A101060-5ml |

Allyl methyl sulfide |

10152-76-8 | 99% | 5ml |

¥44.90 | 2023-09-04 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A1117-5ML |

Allyl Methyl Sulfide |

10152-76-8 | >97.0%(GC) | 5ml |

¥190.00 | 2024-04-18 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017833-100ml |

Allyl methyl sulfide |

10152-76-8 | 99% | 100ml |

¥521 | 2023-09-11 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A101060-100ml |

Allyl methyl sulfide |

10152-76-8 | 99% | 100ml |

¥526.90 | 2023-09-04 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A34201-5G |

Allyl methyl sulfide |

10152-76-8 | 5g |

¥333.52 | 2023-11-12 | ||

| Enamine | EN300-1721010-2.5g |

3-(methylsulfanyl)prop-1-ene |

10152-76-8 | 95% | 2.5g |

$25.0 | 2023-09-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1117-5ml |

Allyl methyl sulfide |

10152-76-8 | 97.0%(GC) | 5ml |

¥180.0 | 2022-05-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A050R-25g |

Allyl methyl sulfide |

10152-76-8 | 98% | 25g |

¥205.0 | 2022-05-30 | |

| TRC | A558700-50g |

Allyl Methyl Sulfide |

10152-76-8 | 50g |

$ 190.00 | 2023-04-19 | ||

| TRC | A558700-25g |

Allyl Methyl Sulfide |

10152-76-8 | 25g |

$ 121.00 | 2023-04-19 |

Allyl methyl sulfide 合成方法

合成方法 1

はんのうじょうけん

1.1R:Na2S, R:S

リファレンス

Allyl methyl sulfide Preparation Products

Allyl methyl sulfide 関連文献

-

Alejandro L. Cardona,María B. Blanco,Mariano A. Teruel,Oscar N. Ventura Environ. Sci.: Atmos. 2023 3 1075

-

Yiru Jia,Yun Yu,Xinjian Cheng,Xiao Zhao,Shengwei Ma,Honghui Huang RSC Adv. 2015 5 25830

-

Pawe? Mochalski,Karl Unterkofler Analyst 2016 141 4796

-

Harmen S. Zijlstra,Jürgen Pahl,Johanne Penafiel,Sjoerd Harder Dalton Trans. 2017 46 3601

-

5. O-Sulphonyl-N-phosphoylhydroxylamines: nucleophilic attack at nitrogen by dimethyl sulphide and allyl methyl sulphide leading to N-phosphoyl sulphiliminesMartin J. P. Harger,Adrian Smith J. Chem. Soc. Perkin Trans. 1 1986 377

10152-76-8 (Allyl methyl sulfide) 関連製品

- 5296-62-8(3-(ethylsulfanyl)prop-1-ene)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:10152-76-8)Allyl methyl sulfide

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ